4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
3-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the pyrazole core The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo and dichlorobenzyl groups can be reduced to their corresponding hydrocarbons.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of the bromo group would yield a hydrocarbon.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives are known to be effective.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(3-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
- 3-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(3-METHYLTHIOPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
Uniqueness
The uniqueness of 3-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C24H19BrCl2N2O2 |
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Molecular Weight |
518.2 g/mol |
IUPAC Name |
4-bromo-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H19BrCl2N2O2/c1-30-19-7-3-5-15(11-19)23-22(25)24(16-6-4-8-20(12-16)31-2)29(28-23)14-17-9-10-18(26)13-21(17)27/h3-13H,14H2,1-2H3 |
InChI Key |
MQKZVZHWTDOSSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC)Br |
Origin of Product |
United States |
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